ethyl 9H-xanthene-9-carboxylate
Overview
Description
Ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 g/mol . The compound is part of the xanthone class of compounds, which are oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthene backbone with an ethyl carboxylate functional group . The InChI Key for this compound is LFHPCJSHNRJCEY-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 66-68°C . It has a molecular weight of 254.29 g/mol and a molecular formula of C16H14O3 .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 9H-xanthene-9-carboxylate and related compounds have been a focus of synthetic chemistry research. One study describes an efficient synthesis of 9H-xanthene-9-carboxaldehyde and related compounds using a novel two-carbon homologation process with N-vinylacetamides or ethyl vinyl ether (Prashad, Lu, & Repic, 2004). Additionally, research into the structural elucidation of new xanthone derivatives from various natural sources, including marine fungi and microfungi, has been conducted. These studies have contributed to the understanding of the chemical composition and potential applications of these compounds in various fields (Healy et al., 2004).
Biological Activities
Research has explored the biological activities of xanthene derivatives. Studies have identified xanthenes as potential neuroprotectors, antitumor agents, and antimicrobials (Maia et al., 2020). The antiallergic activities of some 9H-xanthen-9-one-2-carboxylic acids have also been evaluated, with findings suggesting a correlation between antiallergic activity and substituent size (Bristol et al., 1978).
Material Science and Engineering
In material science, xanthene derivatives like this compound have been investigated for their potential applications. Research into polyimides based on 9,9-disubstituted xanthene dianhydrides has indicated their suitability for electronic applications due to desirable properties like low dielectric constant and low moisture absorption (Trofimenko & Auman, 1994).
Safety and Hazards
Future Directions
Xanthones, including ethyl 9H-xanthene-9-carboxylate, have shown promising biological activities, leading to extensive research efforts in the isolation and synthesis of new xanthone derivatives . Further investigations are needed to fully disclose the mechanisms of action of xanthones and their derivatives and to improve their potential clinical outcomes .
Mechanism of Action
Target of Action
Ethyl 9H-xanthene-9-carboxylate is a derivative of xanthones . Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . .
Mode of Action
Xanthones, the parent compounds, have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are important for apoptotic and antiproliferative mechanisms against cancer cells .
Biochemical Pathways
For instance, they can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 25428 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Xanthones, the parent compounds, have been shown to exhibit a wide range of bioactivities , including apoptotic and antiproliferative effects against cancer cells .
Properties
IUPAC Name |
ethyl 9H-xanthene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPCJSHNRJCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284467 | |
Record name | ethyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-03-8 | |
Record name | 7401-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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